ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate
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Description
Ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate is a chemical compound that has been studied for its potential in synthesizing various heterocyclic compounds. This compound is of interest due to its complex structure and potential applications in chemical synthesis.
Synthesis Analysis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and used in reactions to give pyran, pyridine, and pyridazine derivatives (R. Mohareb et al., 2004).
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used in heterocyclization reactions, showing the versatility of similar compounds in synthesizing diverse molecules (R. Mohareb & M. S. Gamaan, 2018).
Molecular Structure Analysis
- The structure of similar compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate has been determined using elemental analysis, IR, 1H-NMR, and mass spectral data, indicating complex molecular structures (T. Farghaly & Sobhi M. Gomha, 2011).
Chemical Reactions and Properties
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate shows how different chemical reagents can be used to synthesize novel compounds, highlighting the chemical reactivity of similar structures (M. Nassiri & Forough Jalili Milani, 2020).
The reactions of 2-piperidylacetohydrazides with ethyl acetoacetate and other esters have been explored, forming various heterocyclic compounds and demonstrating the potential chemical reactions of similar structures (Teruo Tanaka et al., 1980).
Physical Properties Analysis
Chemical Properties Analysis
- Compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate exhibit interesting chemical properties, including reactivity under certain conditions, which can be inferred from their synthesis and structural analysis (T. Farghaly & Sobhi M. Gomha, 2011).
Mechanism of Action
Future Directions
The future research directions could involve further exploration of the biological activities of “ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate” and similar compounds, particularly their potential as CDK2 inhibitors . Additionally, the development of more efficient synthetic strategies for these types of compounds could be another area of focus .
properties
IUPAC Name |
ethyl 2-[1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-4-21-12(20)9-11-7-5-6-8-19(11)15-16-14-13(22-15)10(2)17-18(14)3/h11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVSGRMTSPJFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C2=NC3=C(S2)C(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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